Methyl 4-((5-hydroxypentyl)oxy)benzoate
Overview
Description
Methyl 4-((5-hydroxypentyl)oxy)benzoate is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 5-hydroxypentyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the etherification with 5-bromopentanol. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid as a catalyst at reflux temperature.
Etherification: The resulting methyl 4-hydroxybenzoate is then reacted with 5-bromopentanol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-hydroxypentyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base
Major Products
Oxidation: Formation of 4-((5-oxopentyl)oxy)benzoic acid.
Reduction: Formation of 4-((5-hydroxypentyl)oxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-((5-hydroxypentyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of Methyl 4-((5-hydroxypentyl)oxy)benzoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the 5-hydroxypentyl group, making it less hydrophobic.
Ethyl 4-((5-hydroxypentyl)oxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Propyl 4-((5-hydroxypentyl)oxy)benzoate: Similar structure but with a propyl ester instead of a methyl ester
Uniqueness
Methyl 4-((5-hydroxypentyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hydroxyl group provides sites for further chemical modification, while the ester and ether linkages contribute to its stability and solubility in various solvents .
Properties
IUPAC Name |
methyl 4-(5-hydroxypentoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGPMPCCZJPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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